

Nortadalafil (CAS 171596-36-4): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | Nortadalafil | |
| Cat. No.: | B3427931 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortadalafil, with the Chemical Abstracts Service (CAS) number 171596-36-4, is a significant analogue and the primary active metabolite of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Structurally, it is N-desmethyl tadalafil, differing from its parent compound by the absence of a methyl group on the piperazinedione ring. This structural modification influences its pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides an in-depth overview of **nortadalafil**, including its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Nortadalafil is a complex heterocyclic organic compound. Its systematic IUPAC name is (2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.0³,8.0¹¹,1⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione.[2][3] The compound maintains the core tetracyclic framework of tadalafil, which consists of a fused indole-pyridopyrazinedione system coupled with a benzodioxole substituent.[2]



| Property | Value | Reference |
|-------------------|--|--------------|
| CAS Number | 171596-36-4 | [3][4][5] |
| Molecular Formula | C21H17N3O4 | [2][3][4][5] |
| Molecular Weight | 375.38 g/mol | [2][3][4][5] |
| Appearance | Powder | [5] |
| Solubility | Insoluble in water. Soluble in DMSO (≥32.7 mg/mL) and Ethanol (≥2.32 mg/mL with sonication). | [4][5] |
| Storage | Desiccate at -20°C | [4][5] |

Synthesis

The primary route for synthesizing **nortadalafil** is through the N-demethylation of tadalafil.[1][2] This process involves the removal of the methyl group from the nitrogen atom at position 2 of the piperazinedione moiety.[1]

Experimental Protocol: N-Demethylation of Tadalafil

Objective: To synthesize nortadalafil from tadalafil.

Materials:

- Tadalafil (starting material)[2]
- Boron tribromide (BBr₃) or other suitable demethylating agents[2]
- Appropriate organic solvents (e.g., dichloromethane)
- Reagents for quenching and work-up (e.g., methanol, saturated sodium bicarbonate solution)
- Purification materials (e.g., silica gel for chromatography)



Procedure:

- Dissolve tadalafil in a suitable anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a cooling bath.
- Slowly add the demethylating agent (e.g., boron tribromide) to the cooled solution while stirring.[2] The reaction is typically performed under controlled conditions to ensure selectivity.[2]
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, quench the reaction by carefully adding a quenching agent (e.g., methanol) at a low temperature.
- Allow the mixture to warm to room temperature and then perform an aqueous work-up. This
 may involve washing with a saturated sodium bicarbonate solution to neutralize any
 remaining acid.
- Extract the product into an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using techniques such as recrystallization or column chromatography to obtain pure nortadalafil.[2]

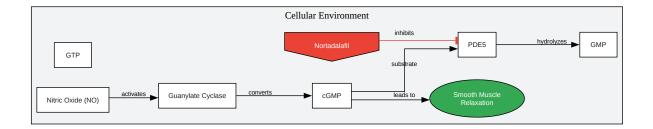
Mechanism of Action

Nortadalafil functions as a highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] [4][6] The therapeutic effects of **nortadalafil** are mediated through its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[1]

During sexual stimulation, nitric oxide is released, which activates guanylate cyclase, leading to increased levels of cGMP.[7][8] cGMP induces smooth muscle relaxation and vasodilation, increasing blood flow.[1][7] PDE5 is the enzyme responsible for the degradation of cGMP.[1][2]



By inhibiting PDE5, **nortadalafil** prevents the breakdown of cGMP, leading to its accumulation. [1][2] This sustained elevation of cGMP enhances the vasodilatory effects of nitric oxide.[1][4]



Click to download full resolution via product page

Mechanism of Action of **Nortadalafil** via PDE5 Inhibition.

Analytical Methodologies

Advanced analytical techniques are crucial for the identification and quantification of **nortadalafil**, especially in contexts such as its detection as an undeclared adulterant in dietary supplements.[1]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC, often coupled with mass spectrometry (MS), are the cornerstone techniques for the analysis of **nortadalafil**.[1]

Experimental Protocol: UHPLC-MS/MS Analysis

Objective: To detect and quantify **nortadalafil** in a sample matrix.

Instrumentation:



• UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

- Column: A C18 reversed-phase column is commonly used.[9]
- Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[9]
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[9]
- Injection Volume: Dependent on sample concentration and instrument sensitivity.

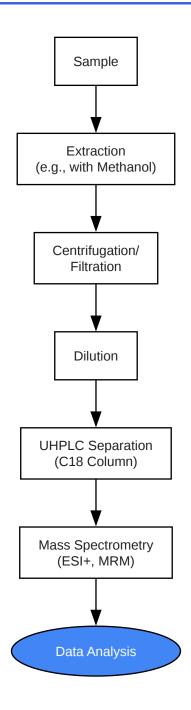
Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).[9]
- Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for nortadalafil.[9]

Sample Preparation:

- Extraction: Extract the analyte from the sample matrix using a suitable organic solvent, such as methanol or a mixture of acetonitrile and water.[9] Sonication can be used to ensure complete extraction.[9]
- Centrifugation/Filtration: Centrifuge the extract to remove insoluble materials and filter the supernatant through a 0.22 μm or 0.45 μm syringe filter.[9]
- Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the instrument.[9]





Click to download full resolution via product page

General Workflow for the Analysis of Nortadalafil using UHPLC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of ${f nortadalafil.}[1]$

Experimental Protocol: NMR Analysis



Objective: To confirm the chemical structure of **nortadalafil**.

Instrumentation:

High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

 Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Experiments:

- ¹H NMR: To determine the number and chemical environments of protons.[1]
- ¹³C NMR: To determine the number and types of carbon atoms.[9]
- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall molecular structure.

Pharmacological Data

While **nortadalafil** is primarily known as a metabolite of tadalafil, its own pharmacological profile is of significant interest. Tadalafil is a highly potent PDE5 inhibitor with an IC₅₀ of approximately 5 nM.[4][10][11] Although specific IC₅₀ values for **nortadalafil** are not as widely reported in the readily available literature, its structural similarity to tadalafil suggests it is also a potent PDE5 inhibitor.[2] Tadalafil exhibits high selectivity for PDE5 over other phosphodiesterase isoforms, such as PDE1-4 and PDE6.[4][10][11] This selectivity is a key factor in its favorable side-effect profile, particularly the lower incidence of visual disturbances compared to some other PDE5 inhibitors that have a greater effect on PDE6, an enzyme found in the retina.[1][7]



| Parameter | Tadalafil (for comparison) | Nortadalafil |
|-------------|---|---|
| Target | PDE5 | PDE5[4][5][10] |
| IC50 | ~5 nM[4][10][11] | Data not widely available, but expected to be a potent inhibitor. |
| Selectivity | High for PDE5 over PDE1-4 and PDE6[4][10][11] | Expected to have a similar selectivity profile to tadalafil. |

Conclusion

Nortadalafil is a key analogue and metabolite of tadalafil, playing a crucial role in understanding the pharmacology and metabolism of this important class of PDE5 inhibitors. This technical guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific pharmacokinetic and pharmacodynamic profile of **nortadalafil** will continue to be an important area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nortadalafil | 171596-36-4 | Benchchem [benchchem.com]
- 2. Buy Nortadalafil | 171596-36-4 [smolecule.com]
- 3. Nortadalafil | C21H17N3O4 | CID 9820973 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Nortadalafil | CAS:171596-36-4 | PDE5 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]



- 7. Tadalafil Wikipedia [en.wikipedia.org]
- 8. PDE5 Inhibitors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nortadalafil Creative Enzymes [creative-enzymes.com]
- 11. Nortadalafil | 171596-36-4 [chemicalbook.com]
- To cite this document: BenchChem. [Nortadalafil (CAS 171596-36-4): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427931#nortadalafil-cas-number-171596-36-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com